7-Diethylamino-4-hydroxy-chromen-2-one
Overview
Description
7-Diethylamino-4-hydroxy-chromen-2-one is a hydroxycoumarin . It has a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol . The compound is also known by several synonyms, including 7-(diethylamino)-4-hydroxy-2H-chromen-2-one and 4-HYDROXY-7-DIETHIAMINO-COUMARINE .
Synthesis Analysis
The coumarin molecules with 7-(N,N-diethylamino) substitution and aryl azo (Ar–N=N-) at 3-position were synthesized by reacting diazonium salt of substituted amines and 7-(N, N-diethylamino)-4-hydroxy coumarin under basic conditions . They were found to be fluorescent despite the presence of the azo group .Molecular Structure Analysis
The molecular structure of 7-Diethylamino-4-hydroxy-chromen-2-one includes a hydroxycoumarin backbone with a diethylamino group at the 7-position . The InChI string for the compound is InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 233.10519334 g/mol . The topological polar surface area of the compound is 49.8 Ų .Scientific Research Applications
Medical and Biomedical Research
Coumarin derivatives, including 7-Diethylamino-4-hydroxy-chromen-2-one, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
Industrial Applications
These compounds have wide-ranging applications in many industrial branches . They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Drug and Pesticidal Preparations
Novel compounds of this type are utilized in drug and pesticidal preparations . Synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives .
Multi-Stimuli Responsive Materials
A novel “all-in-one” type fluorescent 7-diethylamino-4-hydroxy-coumarin-rhodamine B conjugate shows aggregation induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness . This makes it a promising candidate for multi-stimuli responsive materials, which have vast applications in the field of chemistry, physics, and material science .
Information Protection
The acidochromic feature of the compound has been used to execute an information protection application via a write-erase-write fluorescent platform .
Reversible Photochromic Features
The compound exhibits reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism . This feature provides a long lifetime for the ring-opened form and good fatigue resistance for reversible photochromism .
Superoxide Anion Detection
The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .
Mechanism of Action
Target of Action
It is known that the compound plays a significant role in biological luminescence . It serves as a component of bioluminescent reagents, contributing to important research in this field .
Mode of Action
It is known to be a fluorescent compound , which suggests that it may interact with its targets by absorbing and emitting light. This property is often utilized in biological and chemical analysis .
Biochemical Pathways
Given its role in biological luminescence , it may be involved in pathways related to light production and detection in biological systems.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Diethylamino-4-hydroxy-chromen-2-one is currently limited. The compound has a predicted density of 1.274±0.06 g/cm3 , and it is soluble in organic solvents such as ethanol and dimethylformamide . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 7-Diethylamino-4-hydroxy-chromen-2-one’s action are primarily related to its fluorescent properties . It can be used as a component of bioluminescent reagents, contributing to the production of light in biological systems . This can be used to detect or measure certain substances in chemical analysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Diethylamino-4-hydroxy-chromen-2-one. For instance, its solubility in water is low, but it can dissolve in organic solvents like ethanol and dimethylformamide . This suggests that the compound’s action may be influenced by the solvent environment. Additionally, the compound’s safety and toxicity data are limited, indicating that precautions should be taken when handling and storing the compound .
properties
IUPAC Name |
7-(diethylamino)-4-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPBPGPAPLKZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715691 | |
Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816219 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Diethylamino-4-hydroxy-chromen-2-one | |
CAS RN |
64369-55-7 | |
Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does structural modification of the coumarin scaffold in 7-Diethylamino-4-hydroxy-chromen-2-one impact its fluorescence properties?
A1: The research article "Phenylpyran-fused coumarin novel derivatives: combined photophysical and theoretical study on structural modification for PET-inhibited ICT emission" [] investigates the impact of fusing a phenylpyran moiety to the coumarin core structure of 7-Diethylamino-4-hydroxy-chromen-2-one. This modification aims to enhance the molecule's fluorescence by inhibiting Photoinduced Electron Transfer (PET) processes. The study combines experimental photophysical measurements with theoretical calculations to elucidate the relationship between structural changes and the observed fluorescence properties.
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